N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide
CAS No.: 1421471-96-6
Cat. No.: VC4580589
Molecular Formula: C22H21F3N4O
Molecular Weight: 414.432
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421471-96-6 |
|---|---|
| Molecular Formula | C22H21F3N4O |
| Molecular Weight | 414.432 |
| IUPAC Name | N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C22H21F3N4O/c23-22(24,25)17-5-3-4-16(12-17)21(30)27-14-18-13-20(15-8-10-26-11-9-15)29(28-18)19-6-1-2-7-19/h3-5,8-13,19H,1-2,6-7,14H2,(H,27,30) |
| Standard InChI Key | LYTUFVHCORKGTF-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=NC=C4 |
Introduction
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. While specific protocols for this exact molecule were not found in the provided sources, similar compounds are synthesized using the following general steps:
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Formation of the Pyrazole Core:
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Reacting hydrazine derivatives with β-diketones or their equivalents under acidic or basic conditions to form the pyrazole ring.
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Substitution on the Pyrazole Ring:
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Introducing the cyclopentyl group and pyridine moiety through alkylation or Suzuki coupling reactions.
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Benzamide Derivative Synthesis:
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Preparing 3-(trifluoromethyl)benzoic acid and converting it into benzoyl chloride using thionyl chloride.
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Coupling benzoyl chloride with an amine derivative of the substituted pyrazole to form the final product.
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Example Reaction Scheme:
These reactions are often performed under inert atmospheres (e.g., nitrogen) to prevent side reactions.
Potential Applications
The structural features of this compound suggest potential applications in drug discovery:
Anticancer Activity
Compounds containing trifluoromethyl groups and heterocyclic scaffolds have demonstrated cytotoxic activity against various cancer cell lines by targeting enzymes or DNA replication pathways .
Anti-inflammatory Potential
Pyrazole derivatives are known inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
Analytical Characterization
The compound can be characterized using standard spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR):
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NMR: Identifies hydrogen environments (e.g., aromatic protons on pyrazole and benzene rings).
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NMR: Confirms carbon connectivity.
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Mass Spectrometry (MS):
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Determines molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Detects functional groups like amides () and trifluoromethyl ().
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X-ray Crystallography:
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Provides detailed structural confirmation if crystalline samples are available.
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Research Findings
While specific biological data for this compound were not directly available in the sources, related compounds have shown promising results:
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